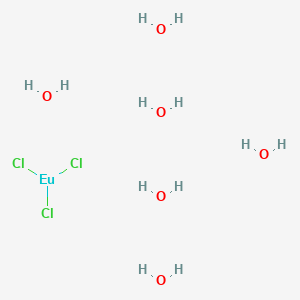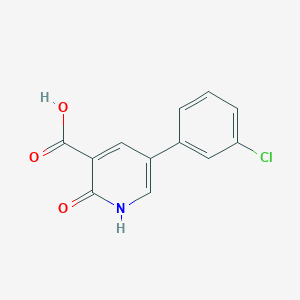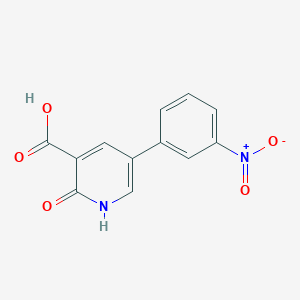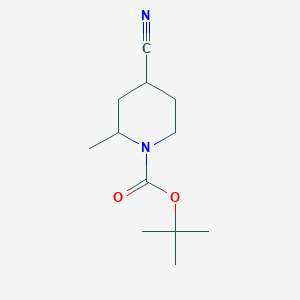
4-(Trifluoromethoxy)phenylacetyl chloride, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)phenylacetyl chloride (4-TFMPC) is a synthetic compound used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 241.25 g/mol and a melting point of −22 °C. 4-TFMPC is a versatile reagent used in organic synthesis, as well as in the synthesis of pharmaceuticals and other compounds. It is a key intermediate in the synthesis of a variety of compounds, including phenylacetyl derivatives, alkyl halides, and aryl halides.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)phenylacetyl chloride, 98% is widely used in scientific research due to its versatility. It is used in the synthesis of pharmaceuticals, pesticides, and other compounds. It is also used in the synthesis of fluorescent dyes, as well as in the synthesis of organic compounds. In addition, 4-(Trifluoromethoxy)phenylacetyl chloride, 98% is used in the synthesis of polymers and other materials.
Wirkmechanismus
4-(Trifluoromethoxy)phenylacetyl chloride, 98% acts as a catalyst in organic synthesis. It is used to facilitate the formation of aryl halides, alkyl halides, and phenylacetyl derivatives. It also acts as a nucleophile, allowing it to react with electrophiles. In addition, 4-(Trifluoromethoxy)phenylacetyl chloride, 98% can be used to reduce the reaction time and increase the yields of organic synthesis reactions.
Biochemical and Physiological Effects
4-(Trifluoromethoxy)phenylacetyl chloride, 98% has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-irritating. In addition, it has been found to have no mutagenic or carcinogenic potential. However, 4-(Trifluoromethoxy)phenylacetyl chloride, 98% has been found to have a slight inhibitory effect on the activity of enzymes, particularly those involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Trifluoromethoxy)phenylacetyl chloride, 98% is a versatile reagent that is widely used in scientific research. It has a number of advantages, including its low cost, availability, and high yields. In addition, it is non-toxic and non-irritating, making it safe to use in laboratory experiments.
However, 4-(Trifluoromethoxy)phenylacetyl chloride, 98% also has some limitations. It is a highly reactive compound, and must be handled with care. In addition, it is not suitable for use in reactions involving water or oxygen, as it can react with these substances to form hazardous by-products.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(Trifluoromethoxy)phenylacetyl chloride, 98% in scientific research. It could be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. In addition, it could be used in the synthesis of fluorescent dyes, polymers, and other materials. Furthermore, it could be used to reduce the reaction time and increase the yields of organic synthesis reactions. Finally, it could be used to study the biochemical and physiological effects of this compound on living organisms.
Synthesemethoden
4-(Trifluoromethoxy)phenylacetyl chloride, 98% is synthesized using a Grignard reaction. In this reaction, an alkyl halide is reacted with magnesium metal in the presence of an organolithium reagent. The resulting product is a phenylacetyl chloride which is then reacted with trifluoromethane to form 4-(Trifluoromethoxy)phenylacetyl chloride, 98%. This reaction is highly efficient and produces high yields of 4-(Trifluoromethoxy)phenylacetyl chloride, 98%.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)5-6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRGZLYXGDVYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethoxyphenylacetyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)